molecular formula C4H6Br2N4 B7782250 5-(1,2-dibromoethyl)-2-methyl-2H-tetrazole

5-(1,2-dibromoethyl)-2-methyl-2H-tetrazole

Cat. No.: B7782250
M. Wt: 269.93 g/mol
InChI Key: HRNHJZASWUKFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,2-Dibromoethyl)-2-methyl-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a dibromoethyl group and a methyl group attached to the tetrazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

5-(1,2-Dibromoethyl)-2-methyl-2H-tetrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-dibromoethyl)-2-methyl-2H-tetrazole typically involves the reaction of 2-methyl-2H-tetrazole with 1,2-dibromoethane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like acetonitrile or dimethylformamide (DMF) for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Dibromoethyl)-2-methyl-2H-tetrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The dibromoethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or both bromine atoms.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

    Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like DMF or DMSO and moderate heating.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include substituted tetrazoles with various functional groups replacing the bromine atoms.

    Oxidation: Products include tetrazole oxides or other oxidized derivatives.

    Reduction: Products include debrominated tetrazoles or partially reduced intermediates.

Mechanism of Action

The mechanism of action of 5-(1,2-dibromoethyl)-2-methyl-2H-tetrazole depends on the specific application and reaction it is involved in. Generally, the dibromoethyl group can act as an electrophile, facilitating nucleophilic attack by various nucleophiles. The tetrazole ring can participate in coordination with metal ions or other molecules, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromoethane: A simple dibromo compound used in similar nucleophilic substitution reactions.

    2-Methyl-2H-tetrazole: The parent compound without the dibromoethyl group, used in various synthetic applications.

    5-(Bromoethyl)-2-methyl-2H-tetrazole: A related compound with only one bromine atom, showing different reactivity and applications.

Uniqueness

5-(1,2-Dibromoethyl)-2-methyl-2H-tetrazole is unique due to the presence of both a dibromoethyl group and a tetrazole ring, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

5-(1,2-dibromoethyl)-2-methyltetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2N4/c1-10-8-4(7-9-10)3(6)2-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNHJZASWUKFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,2-dibromoethyl)-2-methyl-2H-tetrazole
Reactant of Route 2
Reactant of Route 2
5-(1,2-dibromoethyl)-2-methyl-2H-tetrazole
Reactant of Route 3
5-(1,2-dibromoethyl)-2-methyl-2H-tetrazole
Reactant of Route 4
5-(1,2-dibromoethyl)-2-methyl-2H-tetrazole
Reactant of Route 5
5-(1,2-dibromoethyl)-2-methyl-2H-tetrazole
Reactant of Route 6
5-(1,2-dibromoethyl)-2-methyl-2H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.